molecular formula C16H17N3O3 B11065220 1,3',5'-trimethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1,3',5'-trimethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11065220
M. Wt: 299.32 g/mol
InChI Key: HTEHFYRUWUGBHN-UHFFFAOYSA-N
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Description

This compound belongs to the class of spiroindole derivatives. It features a unique spirocyclic structure, combining an indole moiety with a pyrrolopyrrole ring system. The presence of three methyl groups at specific positions further enhances its distinctiveness. These types of compounds often exhibit intriguing biological activities and have attracted attention in both medicinal chemistry and natural product research .

Preparation Methods

a. Cycloaddition of Azomethine Ylides: The synthesis of 1,3’,5’-trimethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves a cycloaddition reaction. Azomethine ylides, generated from isatins (1H-indole-2,3-dione derivatives) and acyclic aliphatic or sulfur-containing α-amino acids, react with maleimides. The direction of the cycloaddition is crucial, leading to the formation of the spiro products. Reaction conditions and stereochemistry play essential roles in obtaining the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Cycloaddition: The key step involves a 1,3-dipolar cycloaddition of an unstable azomethine ylide (formed in situ) to olefinic or acetylenic dipolarophiles.

    Oxidation/Reduction: Depending on the substituents, the compound may undergo oxidation or reduction reactions.

Common Reagents and Conditions:
  • Isatins (as starting materials)
  • Maleimides (for cycloaddition)
  • α-Amino acids (to generate azomethine ylides)

Major Products: The major product is the spiro compound itself, with the specified methyl groups and the fused indole-pyrrolopyrrole ring system.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimitotic agent or tyrosine kinase inhibitor due to its structural resemblance to alkaloids with similar skeletons.

    Natural Product Research: Explore its occurrence in natural sources and evaluate its bioactivity.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Similar Compounds:

    Spiro[indole-3,2’-pyrrolidin]-2-one derivatives: These compounds share a spirocyclic structure with similar biological activities.

    Other Spiroindole Derivatives: Explore related compounds to highlight the uniqueness of 1,3’,5’-trimethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1,1',5-trimethylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C16H17N3O3/c1-8-11-12(14(21)19(3)13(11)20)16(17-8)9-6-4-5-7-10(9)18(2)15(16)22/h4-8,11-12,17H,1-3H3

InChI Key

HTEHFYRUWUGBHN-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)C

Origin of Product

United States

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